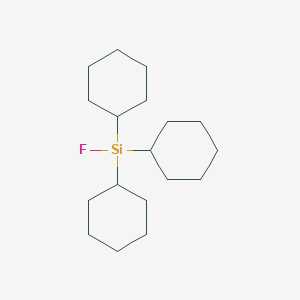

Tricyclohexyl(fluoro)silane

Description

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds, defined by the presence of a silicon-carbon bond, are a versatile and crucial class of molecules in modern chemistry. numberanalytics.comsbfchem.com Their importance stems from the unique properties imparted by the silicon atom, which is larger and more electropositive than carbon. soci.org This leads to longer, more polarizable bonds and the ability for silicon to expand its coordination number, often utilizing its available 3d orbitals. soci.org

The stability of the silicon-carbon bond allows for the construction of complex molecular architectures. numberanalytics.com Organosilanes are widely used as protecting groups in organic synthesis, with silyl (B83357) ethers being a prominent example for temporarily masking the reactivity of alcohol functional groups. numberanalytics.com Beyond synthesis, these compounds are foundational to material science, forming the basis for silicones used in a vast array of applications, from sealants and adhesives to advanced coatings and medical devices. numberanalytics.comcfsilicones.com Their applications extend to electronics, where they serve as insulating materials, and pharmaceuticals, where their incorporation into drug molecules can enhance properties like potency. numberanalytics.comcfsilicones.com The continuous development in organosilicon chemistry has led to innovations in green chemistry and high-tech applications. sbfchem.comcfsilicones.com

The Role of Fluorine in Modulating Silicon-Centered Chemistry

The introduction of fluorine into an organosilicon compound significantly modulates its chemical and physical properties. The silicon-fluorine (Si-F) bond is exceptionally strong, a key driving force in many reactions involving fluorosilanes. soci.orgrsc.org The high electronegativity of the fluorine atom creates a highly polarized bond, which influences the reactivity of the silicon center and the molecule as a whole. aip.org

This fluorination has profound effects on surface properties. Fluorosilanes are widely used to create low-energy surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). sinosil.comdakenchem.comkoboproductsinc.com When applied as a coating, these molecules can chemically bond to substrates like glass, ceramics, or metal, providing a durable, low-friction, anti-fouling, and easy-to-clean surface. sinosil.comcfmats.com This technology is critical in various fields, including protective coatings for building materials, water-repellent textiles, and anti-fingerprint coatings for electronics. sinosil.comcfmats.comnbinno.comdataintelo.com In synthetic chemistry, the unique reactivity of the Si-F bond is exploited in C-F bond activation, a significant area of research due to the stability of fluorinated organic compounds. rsc.org

Positioning Tricyclohexyl(fluoro)silane within Advanced Fluorosilane Research

This compound carves a specific niche within the field of advanced fluorosilane research. Its structure combines two key features: the highly reactive Si-F bond and sterically demanding tricyclohexyl groups. This combination makes it a valuable reagent in specialized organic synthesis.

As a silylating agent, it is used to introduce the tricyclohexylsilyl group onto other molecules. lookchem.com The bulky nature of the three cyclohexyl rings provides significant steric hindrance, which can be advantageous for selectively protecting specific functional groups in a complex molecule or for creating a durable protective layer. The reactivity of the compound is such that it is typically handled under an inert atmosphere due to its sensitivity to air and moisture. lookchem.com

In the context of advanced research, this compound serves as a building block for preparing other specialized organosilicon compounds. lookchem.com Its properties align with the broader goals of fluorosilane research, which include the development of novel reagents for organic synthesis and the creation of materials with tailored surface properties. While many fluorosilanes are designed with long fluoroalkyl chains to maximize hydrophobicity, the focus of this compound is on leveraging the combination of a single reactive fluorine atom with significant steric bulk for synthetic applications.

Structure

3D Structure

Properties

CAS No. |

379-49-7 |

|---|---|

Molecular Formula |

C18H33FSi |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

tricyclohexyl(fluoro)silane |

InChI |

InChI=1S/C18H33FSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |

InChI Key |

YSFBVHXQRZFNNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)F |

Origin of Product |

United States |

Mechanistic Insights into Reactions of Tricyclohexyl Fluoro Silane and Analogues

Investigations of Si-F Bond Reactivity

The silicon-fluorine bond is one of the strongest single bonds in chemistry, making its activation and cleavage a significant challenge. Understanding the mechanisms of Si-F bond cleavage is crucial for the strategic use of fluorosilanes in synthesis.

The cleavage of the Si-F bond in compounds like Tricyclohexyl(fluoro)silane typically requires the assistance of external reagents to overcome its high bond energy. Two primary mechanistic pathways are the focus of extensive research: Lewis acid-mediated cleavage and transition-metal-mediated cleavage.

Lewis Acid-Mediated Cleavage: Lewis acids can activate the Si-F bond by coordinating to the fluorine atom. This interaction polarizes the bond, increasing the electrophilicity of the silicon atom and making it more susceptible to nucleophilic attack. For sterically hindered fluorosilanes, a strong Lewis acid can abstract the fluoride (B91410) anion, generating a highly reactive silylium (B1239981) cation intermediate. This process is particularly effective for fluorosilanes with bulky substituents, as the steric bulk can help to stabilize the resulting cation. The general mechanism can be depicted as follows:

R₃Si-F + LA → R₃Si⁺---[F-LA]⁻

This generated silylium ion can then be trapped by a variety of nucleophiles. The choice of Lewis acid is critical and can range from metal triflates to boranes.

Transition-Metal-Mediated Cleavage: Transition metal complexes can cleave the Si-F bond through several mechanisms, including oxidative addition and σ-bond metathesis. nih.gov In oxidative addition, the metal center inserts into the Si-F bond, forming a silyl-fluoro-metal complex. This process is often facilitated by low-valent, electron-rich metal centers. For bulky fluorosilanes, the steric hindrance around the silicon atom can influence the feasibility and rate of this process.

Alternatively, σ-bond metathesis can occur, particularly with metal-hydride complexes. nih.gov This involves a concerted process where the Si-F bond is broken and a new Si-metal and H-F bond are formed. Density functional theory (DFT) calculations have shown that the formation of a hypervalent silicon species with a dative interaction between the transition metal and silicon plays a crucial role in this mechanism. nih.gov

Table 1: Representative Methods for Si-F Bond Cleavage

| Method | Reagent/Catalyst | Intermediate |

| Lewis Acid-Mediated | B(C₆F₅)₃, AlCl₃ | Silylium cation |

| Transition-Metal-Mediated | [Ir(H)(CO)(PPh₃)₃] | Silyl-metal complex |

The highly electronegative fluorine atom significantly influences the electronic properties of the silicon center in this compound. The strong inductive effect of fluorine withdraws electron density from the silicon atom, making it more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophilic substitution at a silicon center can proceed through different mechanisms compared to carbon, largely due to the accessibility of d-orbitals on silicon, which can accommodate hypervalent intermediates. The attack of a nucleophile on the silicon atom of this compound would likely proceed through a pentacoordinate intermediate or transition state. The bulky tricyclohexyl groups would sterically hinder the approach of the nucleophile, thereby affecting the reaction rate.

The general mechanism for nucleophilic substitution at silicon can be described as follows:

Nu⁻ + (c-C₆H₁₁)₃Si-F → [(c-C₆H₁₁)₃Si(F)(Nu)]⁻ → (c-C₆H₁₁)₃Si-Nu + F⁻

The stability of the pentacoordinate intermediate is influenced by the nature of the substituents on the silicon atom. While the bulky cyclohexyl groups may slow the initial nucleophilic attack, they can also stabilize the hypervalent intermediate to some extent.

Table 2: Factors Influencing Nucleophilic Attack on Fluorosilanes

| Factor | Influence on Reactivity |

| Electronegativity of F | Increases silicon electrophilicity |

| Steric Bulk of Cyclohexyl Groups | Hinders nucleophilic approach |

| Nature of Nucleophile | Stronger nucleophiles favor reaction |

| Solvent Polarity | Polar solvents can stabilize charged intermediates |

Organosilicon Reaction Mechanisms

Beyond the reactivity of the Si-F bond, this compound and its analogues can participate in a variety of other organosilicon reactions, each with its own distinct mechanistic pathway.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., an alkene or alkyne), is a fundamental process in organosilicon chemistry, often catalyzed by platinum complexes. The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.com This mechanism involves several key steps:

Oxidative addition of the silane (B1218182) (R₃Si-H) to the platinum(0) catalyst to form a platinum(II) silyl (B83357) hydride complex.

Coordination of the alkene to the platinum center.

Migratory insertion of the alkene into the Pt-H bond (or less commonly, the Pt-Si bond).

Reductive elimination of the alkylsilane product, regenerating the platinum(0) catalyst.

For bulky silanes like tricyclohexylsilane (the hydride analogue of the title compound), the steric hindrance of the cyclohexyl groups can significantly impact the reaction. mdpi.com The bulky substituents can influence the rate of oxidative addition and may favor certain coordination geometries of the intermediates. Furthermore, steric interactions can affect the regioselectivity of the alkene insertion. The use of sterically hindered catalysts, such as those with bulky trialkylphosphine ligands, can also be employed to control the reaction. mdpi.com

The hydrolysis of fluorosilanes to silanols, followed by their condensation to form siloxanes, is a critical process in materials science. The hydrolysis of this compound would involve the nucleophilic attack of water on the silicon atom, leading to the displacement of the fluoride ion. This reaction is often catalyzed by acids or bases.

Hydrolysis: (c-C₆H₁₁)₃Si-F + H₂O → (c-C₆H₁₁)₃Si-OH + HF

Theoretical studies on the hydrolysis of simple fluorosilanes have shown that the reaction is thermodynamically more favorable in an aqueous medium due to the better solvation of the products. researchgate.net The activation energy for hydrolysis is also lowered in the presence of multiple water molecules that can act in a concerted manner. researchgate.net The bulky tricyclohexyl groups would be expected to slow down the rate of hydrolysis due to steric hindrance, making the approach of water molecules to the silicon center more difficult. osti.gov

Condensation: Once the silanol (B1196071), Tricyclohexylsilanol, is formed, it can undergo condensation with another silanol molecule to form a disiloxane (B77578). This reaction involves the formation of a Si-O-Si linkage and the elimination of a water molecule.

2 (c-C₆H₁₁)₃Si-OH → (c-C₆H₁₁)₃Si-O-Si(c-C₆H₁₁)₃ + H₂O

The rate of condensation is also influenced by steric factors. The bulky tricyclohexyl groups would likely hinder the close approach of two silanol molecules, thus slowing the condensation process. osti.gov

Table 3: General Factors Affecting Silane Hydrolysis and Condensation Rates

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |

| Steric Hindrance | Decreases | Decreases |

| pH | Catalyzed by acid and base | Catalyzed by acid and base |

| Water Concentration | Increases | Can be reversible |

The Brook rearrangement is a well-known reaction in organosilicon chemistry involving the intramolecular migration of a silyl group from a carbon atom to an oxygen atom of a hydroxyl group. wikipedia.orgorganic-chemistry.org The driving force for this rearrangement is the formation of the thermodynamically more stable Si-O bond. organic-chemistry.org The mechanism is typically base-catalyzed and proceeds through a pentacoordinate silicon intermediate. organic-chemistry.org

An analogous rearrangement in the context of fluorosilane chemistry could involve a precursor where a fluorosilyl group is attached to a carbon atom bearing a hydroxyl group. Base-catalyzed deprotonation of the alcohol would generate an alkoxide, which could then intramolecularly attack the silicon center.

Carbene Insertion into Si-H Bonds and Related Processes

The insertion of a carbene into a silicon-hydride (Si-H) bond is a significant method for creating new carbon-silicon bonds. This reaction is particularly valuable for synthesizing silicon-stereogenic silanes, where the silicon atom is a chiral center. The general mechanism for metal-catalyzed carbene insertion into an Si-H bond involves the formation of a metal carbene intermediate from a diazo compound. This intermediate then reacts with the silane.

The reaction is believed to proceed through a concerted, three-center transition state. Computational studies on similar systems suggest that the Si-H bond of the silane adds across the metal-carbene bond. The steric bulk of the substituents on the silane can significantly influence the rate and success of the reaction. For a sterically demanding silane like tricyclohexylsilane (a close analogue of this compound), the approach of the bulky silane to the metal carbene intermediate would be a critical factor.

Related processes to carbene insertions include the reactions of silylenes, which are silicon analogues of carbenes. Silylenes can be generated from silanes under thermal or photochemical conditions and can undergo insertion reactions. However, the stability and reactivity of silylenes are highly dependent on their substituents.

Catalysis and Reaction Kinetics

The transformation of silanes is often facilitated by transition metal catalysts, with nickel and copper complexes being notable examples. Kinetic studies of these reactions provide valuable insights into the reaction mechanisms and the factors that control reaction rates.

Mechanistic Role of Catalysts in Silane Transformations (e.g., Nickel, Copper)

Nickel and copper catalysts are versatile in promoting a variety of silane transformations, including cross-coupling and addition reactions. While specific studies on this compound are scarce, the general mechanistic roles of these catalysts with other silanes can provide a framework for understanding its potential reactivity.

Nickel Catalysis: Nickel catalysts are effective in cross-coupling reactions involving organosilanes. For instance, nickel can catalyze the reaction of silacyclobutanes with aldehydes, leading to ring-opening and the formation of alkoxyallylsilanes. In such reactions, a tricyclohexylphosphine (B42057) ligand on the nickel catalyst has been shown to be effective, suggesting that sterically bulky silanes can be accommodated in the catalytic cycle. The mechanism likely involves the oxidative addition of the silane to a Ni(0) species, followed by further reaction and reductive elimination.

Copper Catalysis: Copper catalysts are also widely used in silane chemistry. For example, copper-catalyzed silylation of propargyl dichlorides can produce allenylsilanes. The mechanism of copper-catalyzed reactions often involves the formation of a copper-silyl intermediate. The nature of the ligands on the copper center and the substituents on the silane are crucial for the reaction's efficiency and selectivity.

The table below summarizes the general role of these catalysts in silane transformations.

| Catalyst | Typical Reactions | Mechanistic Features |

| Nickel | Cross-coupling, Silylation | Oxidative addition of Si-C or Si-H bonds to Ni(0) |

| Copper | Silylation, Hydrosilylation | Formation of copper-silyl intermediates |

Kinetic Studies of Silane Alcoholysis and Related Reactions

The alcoholysis of silanes, which involves the reaction of a silane with an alcohol to form a silyl ether and hydrogen gas, is a fundamental reaction in organosilicon chemistry. The kinetics of this reaction are influenced by several factors, including the nature of the silane, the alcohol, the solvent, and the presence of catalysts.

Kinetic studies on the hydrolysis and alcoholysis of other organosilanes have shown that the reaction can be catalyzed by both acids and bases. The reaction order with respect to the silane is often found to be first-order. The mechanism generally involves the nucleophilic attack of the alcohol on the silicon atom, which can be facilitated by a catalyst that activates either the silane or the alcohol.

Stereochemical Control and Regioselectivity

Achieving control over the stereochemistry and regiochemistry of reactions is a central goal in organic synthesis. In the context of organosilicon chemistry, this involves controlling the formation of new stereocenters and directing the functionalization to specific positions in the molecule.

Asymmetric Induction in Silicon-Containing Reactions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, due to the influence of a chiral feature in the substrate, reagent, or catalyst. In reactions involving silanes, asymmetric induction can be used to create chiral silicon centers.

For bulky silanes, the steric hindrance of the substituents can play a significant role in directing the stereochemical outcome of a reaction. A chiral catalyst can differentiate between the prochiral faces of the silane, leading to the enantioselective formation of the product. The bulky cyclohexyl groups in this compound would likely have a strong influence on the stereoselectivity of any reaction at the silicon center.

Regioselective Functionalization and Directing Effects (e.g., β-silyl effect, Si-F gauche effect)

β-Silyl Effect: The β-silyl effect describes the stabilization of a positive charge on a carbon atom that is beta to a silicon atom. This effect is due to hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation. This stabilization can direct the regioselectivity of reactions, such as electrophilic attack on an unsaturated silane. While the β-silyl effect is typically discussed in the context of vinyl or allyl silanes, analogous stabilizing interactions could influence the reactivity of systems containing this compound, depending on the specific reaction.

Si-F Gauche Effect: The gauche effect is a stereoelectronic effect that describes the tendency of certain substituents to adopt a gauche conformation (a dihedral angle of approximately 60°) rather than the sterically preferred anti conformation. The Si-F gauche effect has been studied in fluorinated silacyclohexanes, which are structurally related to the cyclohexyl groups in this compound. chemrxiv.orgresearchgate.net In these systems, there is a preference for a conformation where the fluorine atom is equatorial rather than axial. This preference is thought to be controlled by a combination of steric and hyperconjugative effects (σC-Si → σ*C-F). chemrxiv.orgresearchgate.net This conformational preference could influence the reactivity and selectivity of this compound in various reactions.

The table below outlines these directing effects.

| Effect | Description | Potential Influence on this compound |

| β-Silyl Effect | Stabilization of a positive charge on a carbon atom β to a silicon atom. | Could influence the regioselectivity of reactions involving carbocationic intermediates. |

| Si-F Gauche Effect | Preference for a gauche conformation between Si and F atoms in certain cyclic systems. | Could influence the ground-state conformation and thereby the stereochemical outcome of reactions. chemrxiv.orgresearchgate.net |

Applications of Tricyclohexyl Fluoro Silane in Advanced Chemical Synthesis

Tricyclohexyl(fluoro)silane as a Reagent

The reactivity of this compound is dominated by two key features: the polar and strong silicon-fluorine bond and the bulky tricyclohexylsilyl group. These characteristics allow it to function either as a source of fluoride (B91410) ions or as a precursor for introducing a sterically hindered silicon-based functional group.

While not a conventional fluorinating agent for converting C-O or C-H bonds to C-F bonds, this compound can act as a fluoride source. The reaction is driven by the formation of a highly stable pentacoordinate silicon intermediate or the transfer of the silyl (B83357) group to an oxygen-based nucleophile, releasing a fluoride anion. This property is particularly relevant in catalytic processes where a soluble, anhydrous source of fluoride is required to activate other reagents in the reaction mixture. For instance, in certain photoredox catalysis methods, expelled fluoride ions can participate in the formation of new fluorosilanes. nih.govacs.org The decomposition of certain reagents in the presence of a silane (B1218182) can also lead to the formation of fluorosilanes. iiab.me

A primary application of silyl halides is the protection of reactive functional groups, such as alcohols. iiab.me this compound serves as a reagent for introducing the tricyclohexylsilyl (Cy₃Si) group, which functions as a sterically bulky protecting group for hydroxyl moieties. The resulting tricyclohexylsilyl ethers exhibit significant stability compared to less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers. This enhanced stability is due to the steric shielding provided by the three cyclohexyl rings, which impedes access of hydrolytic reagents to the silicon center. cdnsciencepub.com

The reaction involves the substitution of the fluoro group by an alcohol, typically in the presence of a base to neutralize the generated hydrofluoric acid. The robustness of the tricyclohexylsilyl group means its removal often requires more stringent conditions, such as treatment with strong acids or fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF). cdnsciencepub.com This differential stability allows for selective protection and deprotection strategies in the synthesis of complex molecules.

Table 1: Illustrative Use of this compound as a Protecting Group Reagent

| Substrate (Alcohol) | Product (Tricyclohexylsilyl Ether) | Purpose of Protection |

| Primary Alcohol (R-CH₂OH) | R-CH₂-O-Si(C₆H₁₁)₃ | Protection against oxidation or other incompatible reagents. |

| Secondary Alcohol (R₂CHOH) | R₂CH-O-Si(C₆H₁₁)₃ | Enhanced stability for multi-step synthesis. |

| Phenol (Ar-OH) | Ar-O-Si(C₆H₁₁)₃ | Modulation of electronic properties and reaction selectivity. |

Catalytic Roles and Methodologies

Beyond its role as a stoichiometric reagent, this compound is implicated in several catalytic methodologies where it acts as an activator or mediator, influencing the efficiency and outcome of the reaction.

The direct hydrofunctionalization of unsaturated π-systems (alkenes and alkynes) is a powerful tool for molecular construction. In the context of hydrofluorination, methods often employ sources of hydrogen fluoride, such as triethylamine (B128534) trihydrofluoride (HF·Et₃N), to achieve the transformation of epoxides derived from alkenes into fluorohydrins. acs.org While the direct role of this compound as a primary reagent in catalytic π-hydrofunctionalization is not extensively documented in the literature, its function as a fluoride source suggests a potential application. It could theoretically be used to activate a catalyst or substrate, or to regenerate a fluoride-containing catalytic species in a cycle. However, specific examples detailing its use in this capacity are not prevalent.

In palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling, organosilicon compounds are used as coupling partners. A critical step in the catalytic cycle is the activation of the relatively inert carbon-silicon bond. This is typically achieved by a fluoride activator, which coordinates to the silicon atom to form a hypervalent, pentacoordinate silicate (B1173343) intermediate. This intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) center.

This compound can serve as an effective, anhydrous source of fluoride for this purpose. Its solubility in organic solvents is advantageous compared to inorganic fluoride salts like cesium fluoride. nih.gov The in-situ generation of the active silicate from a stable organosilane precursor allows for controlled reaction conditions and can tolerate a variety of sensitive functional groups. nih.gov

Table 2: Role of Fluoride Activation in a Generic Hiyama Cross-Coupling Reaction

| Step | Description | Role of Fluoride Source (e.g., from Cy₃SiF) |

| 1. Oxidative Addition | Pd(0) catalyst inserts into an aryl halide (Ar-X) bond. | - |

| 2. Fluoride Activation | The fluoride ion attacks the organosilane (R-SiR'₃). | Forms a hypervalent silicate [R-SiF(R'₃)]⁻. |

| 3. Transmetalation | The "R" group is transferred from the activated silicate to the Pd(II) center. | Facilitates the transfer of the organic group to palladium. |

| 4. Reductive Elimination | The coupled product (Ar-R) is formed, regenerating the Pd(0) catalyst. | - |

Organosilicon-Mediated Organic Synthesis (SiMOS) is a broad concept that encompasses synthetic strategies leveraging the unique reactivity of organosilicon compounds to construct complex molecules. grafiati.comresearchgate.net These strategies exploit properties like the β-silicon effect, the stability of silyl ethers, and the ability of silicon to form hypervalent intermediates.

This compound contributes to the SiMOS toolkit in two principal ways:

Introduction of a robust, sterically demanding functional group: By serving as a precursor for the tricyclohexylsilyl group, it allows chemists to employ a protecting group with a distinct stability profile, enabling more complex and selective synthetic routes. cdnsciencepub.com

Fluoride-mediated activation: Its role as a soluble fluoride source in cross-coupling and potentially other reactions allows for the activation of silicon-carbon bonds under mild, controlled conditions, which is a central theme in SiMOS. grafiati.com

The use of this compound and related reagents within the SiMOS framework allows for the development of novel synthetic methods with improved efficiency, selectivity, and functional group tolerance. researchgate.net

Chiral Auxiliary and Ligand Development

The quest for highly efficient and selective methods for the synthesis of enantiomerically pure compounds has driven significant research into the design of chiral auxiliaries and ligands. The steric bulk of the tricyclohexylsilyl group, combined with the electronic influence of the fluorine atom, makes this compound an intriguing candidate for applications in stereocontrolled transformations.

Role in Asymmetric Synthesis

The utility of a molecule as a chiral auxiliary hinges on its ability to effectively transfer stereochemical information to a prochiral substrate, guide a diastereoselective reaction, and be readily removed from the product. While the direct application of this compound as a chiral auxiliary is not extensively documented, its derivatives hold potential in this domain. The bulky tricyclohexylsilyl moiety can create a well-defined and sterically hindered environment, influencing the facial selectivity of approaching reagents.

In principle, a chiral variant of a tricyclohexyl-substituted silane could be employed to control the stereochemical outcome of various reactions. For instance, in aldol (B89426) reactions, a chiral silyl enol ether derived from a ketone and a chiral fluorosilane could direct the approach of an aldehyde, leading to the formation of one diastereomer in excess. The effectiveness of such a strategy would depend on the ability of the chiral silicon center, influenced by the cyclohexyl groups and the fluorine atom, to create a significant energy difference between the diastereomeric transition states.

Table 1: Potential Diastereoselective Reactions Employing Chiral Silane Auxiliaries

| Reaction Type | Substrate | Chiral Auxiliary | Expected Outcome |

| Aldol Reaction | Ketone | Chiral Fluorosilyl Group | Diastereomerically enriched β-hydroxy ketone |

| Michael Addition | α,β-Unsaturated Carbonyl | Chiral Silyl Enol Ether | Diastereomerically enriched 1,5-dicarbonyl compound |

| Diels-Alder Reaction | Diene/Dienophile | Chiral Silyl-substituted Dienophile | Diastereomerically enriched cyclohexene (B86901) derivative |

This table presents hypothetical applications based on established principles of asymmetric synthesis, as direct examples involving this compound are not prevalent in the literature.

Ligand Design for Enhanced Reactivity and Selectivity

The design of ligands for transition metal-catalyzed reactions is a critical aspect of modern organic synthesis. The electronic and steric properties of a ligand profoundly influence the reactivity and selectivity of the metal center. The tricyclohexylsilyl group is known for its significant steric demand, a feature that can be exploited in ligand design to create specific coordination environments around a metal.

While direct coordination of this compound to a metal center is unlikely to form a stable catalytic species, the incorporation of the tricyclohexylsilyl moiety into more complex ligand frameworks is a viable strategy. For example, phosphine (B1218219) ligands bearing tricyclohexylsilyl substituents could be synthesized. The steric bulk of these groups would influence the coordination geometry and the accessibility of the metal center, potentially leading to enhanced selectivity in catalytic transformations such as cross-coupling reactions or hydrogenations.

The electron-withdrawing nature of the fluorine atom in this compound could also play a role. When incorporated into a ligand, this electronic effect could modulate the electron density at the metal center, thereby fine-tuning its catalytic activity. For instance, in reactions where a more electrophilic metal center is desired, the presence of a fluorine-containing silyl group on the ligand could be beneficial.

Table 2: Hypothetical Ligand Scaffolds Incorporating the Tricyclohexylsilyl Moiety

| Ligand Class | Potential Application | Expected Influence of Tricyclohexylsilyl Group |

| Silyl-substituted Phosphines | Cross-Coupling, Hydrogenation | Steric bulk influencing selectivity, electronic tuning of the metal center. |

| Silyl-substituted N-Heterocyclic Carbenes (NHCs) | Metathesis, C-H Activation | Creation of a defined steric pocket around the metal. |

| Chiral Bidentate Ligands with Silyl Backbone | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation | Rigidification of the ligand backbone, inducing a specific chiral environment. |

This table illustrates potential ligand designs, as specific examples with this compound are not widely reported.

Theoretical and Computational Chemistry of Tricyclohexyl Fluoro Silane

Electronic Structure and Bonding Characteristics

The electronic environment of tricyclohexyl(fluoro)silane is significantly influenced by the interplay between the highly electronegative fluorine atom and the bulky, electron-donating cyclohexyl groups attached to the central silicon atom.

Quantum Chemical Analysis of Silicon-Fluorine Bonding

Quantum chemical calculations are instrumental in understanding the nature of the silicon-fluorine (Si-F) bond. This bond is characterized by a significant ionic character due to the large electronegativity difference between silicon and fluorine. Theoretical studies on analogous fluorosilanes, such as SiF4 and its derivatives, reveal that the Si-F bond length is notably short, suggesting a bond order greater than one. ustc.edu.cn This is attributed to a phenomenon known as synergistic back-donation, where the fluorine lone pairs donate electron density into the empty d-orbitals of silicon, strengthening the bond. ustc.edu.cn

| Compound | Si-F Bond Length (Å) | Si-F Bond Energy (kcal/mol) |

| SiH3F | 1.597 | 149.47 |

| SiH2F2 | 1.582 | 158.63 |

| SiHF3 | ~1.56 | ~170 |

| SiF4 | 1.554 | >170 |

Note: The table above presents data for simple fluorosilanes to illustrate the trend of Si-F bond length and energy with increasing fluorination. ustc.edu.cn

Steric and Electronic Effects of Cyclohexyl Substituents

The three cyclohexyl groups in this compound exert significant steric and electronic effects that influence its reactivity and conformation. Sterically, the bulky cyclohexyl groups hinder the approach of reactants to the silicon center. acs.org This steric shielding can significantly impact the kinetics of reactions such as hydrolysis.

Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify key intermediates, transition states, and predict the most favorable reaction pathways.

Prediction of Reaction Intermediates and Transition States

Theoretical studies on the hydrolysis of fluorosilanes have shown that the reaction proceeds through the formation of transition states and intermediates. nih.govresearchgate.net For the uncatalyzed hydrolysis of a related P-site substrate, the transition state was found to resemble the tetrahedral intermediate, with a fully formed bond to the incoming nucleophile. nih.gov In the gas phase, the hydrolysis of simple trifluorosilanes is endothermic. nih.govresearchgate.net The activation energy for hydrolysis can be significantly lowered by the presence of a water dimer, which acts as a catalyst. nih.govresearchgate.net

While specific calculations for this compound are not detailed in the search results, the general mechanism likely involves the nucleophilic attack of water on the silicon center, leading to a pentacoordinate intermediate or transition state. The bulky cyclohexyl groups would be expected to increase the energy barrier for this process due to steric hindrance.

Simulation of Hydrolysis and Condensation Processes

Simulations of the hydrolysis and condensation of organofluorosilanes provide insights into the formation of siloxanes. The hydrolysis of fluorosilanes is thermodynamically less favorable than that of chlorosilanes. nih.govresearchgate.net In aqueous media, self-consistent reaction field (SCRF) calculations indicate that the activation energy for hydrolysis is lower than in the gas phase due to better solvation of the products. nih.govresearchgate.net

Following initial hydrolysis to form a silanol (B1196071) (R3SiOH), condensation can occur to form a disiloxane (B77578) (R3Si-O-SiR3). The homofunctional condensation of fluorosilanols is thermodynamically favored. nih.govresearchgate.net However, further hydrolysis of the resulting disiloxane is often negligible. nih.govresearchgate.net The kinetics of these processes are influenced by factors such as pH and the nature of the substituents on the silicon atom. researchgate.net

Conformational Analysis and Molecular Dynamics

The conformational flexibility of the cyclohexyl rings and their arrangement around the silicon atom are key aspects of the molecular structure of this compound.

Conformational analysis of silacyclohexanes, which are structurally related to the cyclohexyl groups in the target molecule, reveals significant differences from their carbon analogues. nih.govnih.gov The silicon-containing ring exhibits a lower degree of folding. nih.gov Substituents on the silicon atom have a profound impact on the conformational energies and the equilibrium between axial and equatorial conformers. nih.gov For substituents at the silicon atom in silacyclohexanes, the preference for the equatorial position is much smaller than in cyclohexanes and can even be reversed. nih.gov

Insights into Conformational Preferences (e.g., Si-F Gauche Effect)

A key phenomenon influencing the conformation of fluorinated molecules is the gauche effect, an atypical situation where a gauche conformation (substituents separated by a dihedral angle of approximately 60°) is energetically more stable than the anti conformation (180°). wikipedia.org In the context of organosilicon chemistry, a "silicon-fluorine gauche effect" has been investigated. In analogous systems like 3-fluorosilinanes, computational and NMR studies have shown that the conformational preference is dictated by a combination of steric hindrance and stabilizing hyperconjugative interactions, specifically the donation of electron density from a carbon-silicon bonding orbital to the carbon-fluorine antibonding orbital (σC-Si → σ*C-F). chemrxiv.org

For molecules like 1,2-difluoroethane, which serves as a classic example of the gauche effect, the preference for the gauche conformer is attributed to stabilizing hyperconjugation. wikipedia.orgd-nb.info However, more recent and advanced quantum chemical analyses on 1,2-dihaloethanes (XCH2CH2X, where X = F, Cl, Br, I) provide a more nuanced explanation. These studies reveal that while hyperconjugative orbital interactions consistently favor the gauche conformation for all halogens, it is the interplay with steric (Pauli) repulsion between the substituents that ultimately determines the most stable arrangement. nih.govru.nl For the relatively small fluorine atom, the steric repulsion is weak, and the stabilizing hyperconjugation dominates, leading to a gauche preference. For larger halogens, the increasing steric repulsion overrides the hyperconjugation, making the anti conformer more stable. nih.gov

In this compound, the rotation around the Si-C bonds would be similarly influenced by this interplay. The large steric bulk of the cyclohexyl groups would introduce significant Pauli repulsion, but the stabilizing stereoelectronic interaction between the Si-F bond and the C-C or C-H bonds of the cyclohexyl rings would still be a critical factor in determining the precise rotational minima.

Table 1: Factors Influencing Conformational Stability in Haloalkanes and Analogous Silanes

| Factor | Favored Conformation | Description | Relevance to this compound |

| Hyperconjugation | Gauche | Stabilizing orbital interaction (e.g., σC-H → σC-F or σC-Si → σC-F). wikipedia.orgchemrxiv.org | The interaction between the Si-F antibonding orbital and the C-C/C-H bonding orbitals of the cyclohexyl groups would favor a gauche-like arrangement. |

| Pauli Repulsion (Sterics) | Anti | Destabilizing interaction due to the overlap of filled electron orbitals between bulky or electronegative substituents. nih.gov | The significant steric hindrance from the three large cyclohexyl groups would strongly disfavor conformations where they are close to each other or the fluorine atom. |

| Electrostatics | Varies | Attractive or repulsive forces between partial charges on atoms (e.g., Cδ+-Fδ-). d-nb.info | The partially negative fluorine (Fδ-) and partially positive silicon (Siδ+) could lead to attractive interactions, but this is often a minor component compared to sterics and hyperconjugation in related systems. chemrxiv.org |

Dynamic Behavior of Silane (B1218182) Systems

Organosilicon molecules are not static structures but exhibit a range of dynamic processes, such as bond rotations and ring inversions, occurring over various timescales. For this compound, the primary dynamic behaviors would include the chair-to-chair conformational flipping of the cyclohexyl rings and the rotation about the silicon-carbon bonds.

Studying these dynamic processes often involves a synergistic combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. Variable-temperature NMR experiments can track changes in the spectra as thermal energy is increased, allowing for the observation of phenomena like the coalescence of signals, which indicates that a dynamic process is becoming rapid on the NMR timescale. researchgate.net

In the field of organosilicon chemistry, 29Si NMR is a particularly powerful tool. aiinmr.com Although 29Si has a low natural abundance (4.7%), modern NMR techniques can provide detailed information about the local environment of the silicon atom. aiinmr.comacs.org Different silicon connectivities, such as M (monosubstituted), D (disubstituted), T (trisubstituted), and Q (quaternary) sites, have distinct chemical shift ranges, enabling detailed structural characterization. acs.org For this compound, 29Si NMR would be sensitive to the electronic environment created by the three cyclohexyl groups and the fluorine atom.

Computational methods, such as Density Functional Theory (DFT), are crucial for interpreting experimental NMR data. They can be used to calculate the energy barriers associated with specific dynamic processes, such as ring flips or rotational barriers. This is especially important because spectral changes in variable-temperature NMR are not always due to dynamic exchange; they can sometimes result from a simple temperature dependence of chemical shifts. Computational analysis can help distinguish between these scenarios and provide a more robust understanding of the molecule's behavior.

Table 2: Methods for Studying Dynamic Behavior in Silane Systems

| Method | Type | Information Gained | Application to this compound |

| Variable-Temperature NMR | Experimental | Rates and activation energies of dynamic processes (e.g., ring flips, rotations). researchgate.net | Would allow measurement of the energy barriers for cyclohexyl ring inversion and rotation around the Si-C bonds. |

| 29Si NMR Spectroscopy | Experimental | Information on the local electronic and structural environment of the silicon nucleus. acs.orgresearchgate.net | Would provide a characteristic chemical shift and coupling constants (e.g., JSi-F) that reflect the molecule's average conformation and bonding. |

| Density Functional Theory (DFT) | Computational | Calculation of potential energy surfaces and activation barriers for conformational changes. | Used to model the pathways for cyclohexyl ring flips and Si-C bond rotation, providing theoretical activation energies to compare with experimental results. |

| Dynamic Nuclear Polarization (DNP) | Experimental | Enhances NMR signal sensitivity, especially for solid-state samples and low-abundance nuclei like 29Si. acs.org | Could be used for solid-state NMR studies to characterize the compound's structure and dynamics in a crystalline or amorphous state. |

Catalyst and Ligand Design through Computational Approaches

Computational chemistry has become an indispensable tool for the rational design of new catalysts and for optimizing the properties of ligands to control catalytic reactions. pnnl.govmdpi.com By modeling catalysts and reaction pathways at the molecular level, researchers can predict activity and selectivity, thereby accelerating the discovery process and reducing reliance on trial-and-error experimentation. d-nb.infobohrium.com

In this context, organosilicon compounds like this compound are of interest as potential ligands for transition metal catalysts. The electronic and steric properties of a ligand are paramount to the performance of the resulting catalyst. The three bulky cyclohexyl groups of this compound impart significant steric hindrance, which can be beneficial for promoting certain reaction selectivities or stabilizing the metal center. The electronegative fluorine atom, in turn, modulates the electronic properties of the silicon center, influencing how the ligand binds to and interacts with a metal.

A powerful example of computational design involves the use of DFT calculations to unravel the mechanisms of silicon-containing catalysts. For instance, in a study on Si-Ni complex-catalyzed hydrogenation, DFT calculations revealed that 'silyl' and 'silane' types of active species exhibit distinct catalytic properties and reaction mechanisms. acs.org The calculations showed that the silyl (B83357)–nickel intermediate was key for alkyne hydrogenation, while the silane–nickel intermediate drove the reaction for olefins. This level of mechanistic insight, provided directly by computation, is crucial for designing catalysts with high chemoselectivity. acs.org

The general approach to computational ligand design involves:

Descriptor Calculation: Quantifying the electronic properties (e.g., orbital energies, charge distribution) and steric properties (e.g., cone angle, buried volume) of the ligand.

Mechanism Elucidation: Using DFT to map the entire catalytic cycle, identifying transition states and key intermediates.

Structure-Activity Relationship: Correlating the calculated ligand descriptors with catalytic performance metrics like reaction rates and selectivity to establish design principles.

For a ligand like this compound, computational tools could predict its behavior in a catalytic system, guiding its application in areas like hydrosilylation, cross-coupling, or hydrogenation reactions.

Table 3: Computational Approaches in Catalyst and Ligand Design

| Approach | Methodology | Objective |

| First-Principles Design | Uses quantum mechanical methods (e.g., DFT) to model reaction mechanisms and calculate activation energies without prior experimental data. d-nb.info | To understand reaction pathways and predict the intrinsic activity of novel catalysts. |

| Descriptor-Based Screening | Correlates calculated molecular properties (descriptors) with experimental or computed catalytic performance to build predictive models. mdpi.com | To rapidly screen large libraries of potential ligands or catalysts for desired properties. |

| Data-Driven/Machine Learning | Employs statistical analysis and machine learning algorithms on existing datasets to identify complex structure-performance relationships. mdpi.com | To discover non-intuitive design rules and accelerate the identification of high-performance catalysts. |

Advanced Characterization and Spectroscopic Analysis of Tricyclohexyl Fluoro Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Tricyclohexyl(fluoro)silane in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁹F, and ²⁹Si), a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

High-Resolution ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR for Structural Elucidation

High-resolution 1D NMR spectra provide essential information about the chemical environment of each type of nucleus within the molecule.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region, corresponding to the protons of the three cyclohexyl rings. The signals for the methine proton attached to the silicon-bearing carbon (C1) would appear as the most downfield among the cyclohexyl protons due to the proximity of the electronegative silicon and fluorine atoms. The remaining ten protons on each ring would produce overlapping signals at higher fields.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon of the cyclohexyl rings. The C1 carbon, directly bonded to the silicon atom, is expected to be the most deshielded. The other carbons (C2, C3, C4) will resonate at characteristic positions for saturated carbocyclic systems.

¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. For this compound, the spectrum is anticipated to show a single signal for the fluorine atom. Crucially, this signal will exhibit coupling to the ²⁹Si nucleus, providing direct evidence of the Si-F bond. The chemical shift is indicative of the electronic environment around the fluorine atom.

²⁹Si NMR: Although ²⁹Si has a low natural abundance (4.7%) and lower receptivity compared to ¹H, its NMR spectrum is highly informative due to a wide chemical shift range. The ²⁹Si chemical shift for this compound would be significantly influenced by the directly attached fluorine atom. The signal is expected to appear as a doublet due to the strong one-bond coupling (¹J(Si-F)) with the fluorine atom, confirming the covalent bond between them. This coupling constant is a key parameter for characterizing fluorosilanes.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constants (J) |

|---|---|---|---|

| ¹H | 1.0 - 2.5 | Multiplets | - |

| ¹³C | 25 - 40 | Multiple distinct signals | - |

| ¹⁹F | Specific to fluorosilanes | Doublet | ¹J(Si-F) |

Multidimensional NMR Techniques for Complex Structures

For a molecule with extensive signal overlap in 1D spectra, such as the cyclohexyl protons in this compound, multidimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons within the cyclohexyl rings, helping to trace the carbon backbone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon signals, enabling unambiguous assignment of the ¹H and ¹³C resonances for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be critical for confirming the assignment of the cyclohexyl rings and their connection to the central silicon atom by observing correlations from cyclohexyl protons to the various ring carbons and potentially to the silicon atom itself.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is particularly useful for identifying characteristic functional groups. For this compound, the spectrum would be dominated by absorptions corresponding to the cyclohexyl groups and the unique Si-F bond.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 2935 | C-H stretch | Cyclohexyl (CH₂) |

| 1450 | C-H bend (scissoring) | Cyclohexyl (CH₂) |

| 850 - 950 | Si-F stretch | Fluorosilane |

The most diagnostic peak in the FTIR spectrum would be the strong absorption band associated with the Si-F stretching vibration. The C-H stretching and bending vibrations of the cyclohexyl rings would also be prominent features.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the Si-C and Si-F bonds in non-polar environments. The Raman spectrum of this compound would feature a strong, polarized band for the symmetric Si-C₃ stretching mode and a characteristic band for the Si-F stretch, offering a detailed vibrational fingerprint of the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (MW: 296.54 g/mol ), electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) at m/z 296.

The fragmentation pattern would be expected to involve the loss of cyclohexyl radicals or cyclohexene (B86901). Key fragments could include:

[M - C₆H₁₁]⁺ (m/z 213): Loss of a cyclohexyl radical.

[M - F]⁺ (m/z 277): Loss of the fluorine atom.

[Si(C₆H₁₁)₂F]⁺: A fragment showing two cyclohexyl rings attached to the Si-F core.

[C₆H₁₁]⁺ (m/z 83): The cyclohexyl cation.

Analysis using soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI), though less common for such nonpolar silanes, could be used to enhance the molecular ion peak and produce protonated molecules [M+H]⁺, further confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound (C₁₈H₃₃FSi), HRMS provides a precise mass measurement of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺). This measured mass is then compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, and ²⁸Si). The close agreement between the experimental and theoretical mass confirms the molecular formula and rules out other potential elemental compositions.

Table 1: Illustrative HRMS Data for this compound This table is based on theoretical calculations for the [M+H]⁺ ion.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₃₄FSi⁺ |

| Theoretical Exact Mass | 297.2414 |

| Measured Exact Mass | 297.2411 |

| Mass Accuracy (ppm) | -1.01 |

Fragmentation Analysis and Mechanistic Insights via MS/MS

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for confirming the connectivity of atoms within the this compound molecule. In an MS/MS experiment, the molecular ion of this compound (m/z 296 for the molecular ion, or 297 for the protonated species) is isolated and then subjected to collision-induced dissociation (CID).

The fragmentation pathways are typically governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, the Si-C and C-C bonds of the cyclohexyl groups are expected to be labile. Common fragmentation patterns observed for similar organosilanes involve the sequential or concerted loss of neutral molecules, such as the cyclohexyl radicals (•C₆H₁₁) or cyclohexene (C₆H₁₀). nih.gov The strong Si-F bond may be more resistant to cleavage, but fragments containing this bond can provide valuable diagnostic information. Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. diva-portal.org

Table 2: Plausible MS/MS Fragmentation Pathways for this compound ([M]⁺•)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 296.23 | 213.16 | C₆H₁₁• (83.07) | Dicyclohexyl(fluoro)silyl cation |

| 296.23 | 131.09 | 2 x C₆H₁₀ (164.18) | Cyclohexyl(fluoro)silylidyne cation |

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis yields a detailed and highly accurate model of its molecular structure. mdpi.com The diffraction pattern produced when the crystal is irradiated with X-rays is used to calculate the electron density distribution, from which the positions of the individual atoms can be determined with high precision. capes.gov.bryoutube.com

This analysis provides definitive values for all bond lengths (e.g., Si-F, Si-C, C-C) and bond angles (e.g., C-Si-C, C-Si-F) within the molecule. Furthermore, it reveals the crystal system, space group, and unit cell dimensions, offering insights into the intermolecular interactions and packing efficiency in the solid state. mdpi.com

Table 3: Representative Single Crystal XRD Data for an Organosilane This table presents typical data obtained from a single-crystal XRD experiment and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.87 Å, b = 15.97 Å, c = 11.98 Åα = 90°, β = 100.28°, γ = 90° |

| Selected Bond Lengths (Å) | Si-F: ~1.62Si-C: ~1.88C-C (avg): ~1.54 |

| Selected Bond Angles (°) | C-Si-C (avg): ~109.5F-Si-C (avg): ~109.5 |

Surface-Sensitive Spectroscopic Methods

When this compound is used as a surface modification agent or is part of a thin film, its characterization requires techniques that are sensitive to the top few nanometers of a material.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States on Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.gov When analyzing a surface treated with this compound, XPS can confirm the presence of silicon, fluorine, and carbon. researchgate.net

More importantly, the high-resolution spectra of the individual elements provide information about their chemical environment. The binding energy of the Si 2p photoelectrons can distinguish between silicon bonded to carbon (Si-C) and silicon bonded to fluorine (Si-F). Likewise, the C 1s spectrum can identify the aliphatic carbons of the cyclohexyl rings, and the F 1s spectrum confirms the presence of the Si-F bond. This makes XPS a powerful tool for verifying the covalent attachment and chemical integrity of the silane (B1218182) on a substrate. researchgate.net

Table 4: Typical XPS Binding Energies for this compound Components Binding energies can shift slightly based on the substrate and specific chemical environment.

| Element | Orbital | Chemical State | Typical Binding Energy (eV) |

|---|---|---|---|

| Silicon | Si 2p | Si-C, Si-F | ~102.5 |

| Carbon | C 1s | C-C, C-H | ~285.0 |

| Fluorine | F 1s | Si-F | ~687.0 |

Other Advanced Characterization Techniques (where applicable for related materials)

While the aforementioned techniques provide core structural and compositional data, other methods are often used to characterize related organosilane materials. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile silanes, providing both separation and identification. diva-portal.org Furthermore, theoretical methods, such as Density Functional Theory (DFT), are often employed to calculate and predict structural parameters, such as bond lengths and hydrolytic stability, which can then be correlated with experimental findings. nih.gov These computational models are valuable for understanding the reactivity and properties of organofluorosilanes. nih.gov

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. researchgate.netresearchgate.net It is an invaluable tool for characterizing the surface morphology of materials without the need for extensive sample preparation, such as conductive coatings. researchgate.net In the context of this compound, AFM would typically be employed to analyze thin films or self-assembled monolayers (SAMs) of the compound deposited on a substrate, such as silicon wafers or mica.

The analysis would likely be conducted in tapping mode to minimize damage to the potentially soft organic layer. The resulting AFM images would reveal key surface features, including roughness, grain size, and the presence of any domains or defects. For a well-formed monolayer of this compound, a relatively smooth and uniform surface would be expected. The bulky cyclohexyl groups would likely lead to a closely packed but not perfectly ordered arrangement, resulting in a surface with low root-mean-square (RMS) roughness.

Detailed Research Findings:

Interactive Data Table: Representative AFM Surface Roughness Parameters

Below is a table of hypothetical but representative data that one might expect from an AFM analysis of a this compound monolayer on a silicon wafer.

| Parameter | Value | Description |

| Scan Size | 1 µm x 1 µm | The area of the surface analyzed. |

| RMS Roughness (Rq) | 0.3 nm | The root mean square average of height deviations from the mean plane. A low value indicates a smooth surface. |

| Average Roughness (Ra) | 0.2 nm | The arithmetic average of the absolute values of the surface height deviations. |

| Maximum Height (Rmax) | 2.5 nm | The difference between the highest and lowest points on the surface. |

Scanning Electron Microscopy (SEM) with Energy Dispersive Spectroscopy (EDS) for Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnifications. dtic.mil When coupled with Energy Dispersive Spectroscopy (EDS), it also provides elemental analysis of the sample. dtic.milnih.gov For this compound, which is non-conductive, a thin conductive coating (e.g., gold or carbon) would be applied to the sample before SEM analysis to prevent charging effects.

SEM imaging would provide a detailed view of the microscale and nanoscale morphology of this compound, whether in bulk powder form or as a coating. The images would reveal information about particle size and shape distribution, agglomeration, and surface texture.

EDS analysis is performed by detecting the characteristic X-rays emitted from the sample when excited by the electron beam of the SEM. nih.gov This allows for the identification and quantification of the elemental composition of the sample. For this compound (C₁₈H₃₃FSi), EDS would be used to confirm the presence and distribution of silicon (Si), fluorine (F), carbon (C), and oxygen (O) (from the native oxide layer of a silicon substrate or atmospheric exposure). Elemental mapping would provide a visual representation of the spatial distribution of these elements across the sample surface, which is particularly useful for assessing the uniformity of a coating.

Detailed Research Findings:

Although specific SEM-EDS studies on this compound are not prevalent in published literature, analysis of similar organosilane coatings on various substrates is common. researchgate.netnih.gov For a uniform film of this compound on a silicon wafer, SEM images at high magnification would likely show a smooth, featureless surface. Any cracks, delamination, or agglomerates would be readily apparent. The corresponding EDS maps would be expected to show a uniform distribution of silicon, fluorine, and carbon across the analyzed area, confirming the homogeneity of the coating. The EDS spectrum would show distinct peaks corresponding to the characteristic X-ray energies of these elements.

Interactive Data Table: Representative EDS Elemental Composition

The following table presents hypothetical elemental composition data that could be obtained from an EDS analysis of a this compound coating on a silicon substrate.

| Element | Atomic % | Description |

| Carbon (C) | 65.0 | The primary component of the cyclohexyl groups. |

| Silicon (Si) | 15.0 | Originating from both the silane and the silicon substrate. |

| Oxygen (O) | 12.0 | Primarily from the native oxide layer of the silicon substrate. |

| Fluorine (F) | 8.0 | The key functional group in the silane molecule. |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to characterize the thermal stability and phase transitions of materials. netzsch.com

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ekb.eg This provides information about decomposition temperatures, thermal stability, and the composition of multi-component systems. For this compound, TGA would be used to determine the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs. The bulky cyclohexyl groups are expected to contribute to a relatively high thermal stability.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net It is used to detect thermal events such as melting, crystallization, and glass transitions. researchgate.net For this compound, which is likely a liquid or low-melting solid at room temperature, DSC would be used to determine its melting point and to observe any other phase transitions upon heating or cooling.

Detailed Research Findings:

Interactive Data Table: Representative TGA/DSC Thermal Properties

This table provides hypothetical but plausible thermal properties for this compound based on TGA and DSC analysis.

| Parameter | Value | Technique | Description |

| Onset Decomposition Temperature (T_onset) | 250 °C | TGA | The temperature at which significant thermal decomposition begins. |

| Temperature of Maximum Decomposition (T_max) | 280 °C | TGA | The temperature at which the rate of mass loss is highest. |

| Residual Mass @ 600 °C | < 5% | TGA | The amount of material remaining after heating to a high temperature. |

| Melting Point (T_m) | 35 °C | DSC | The temperature at which the compound transitions from a solid to a liquid state. |

Tricyclohexyl Fluoro Silane in Advanced Materials Science and Engineering

Surface Modification and Coating Technologies

The primary application of many fluorosilanes, including Tricyclohexyl(fluoro)silane, is in the modification of surfaces to achieve specific functionalities. sinosil.com The silane (B1218182) group allows for strong chemical bonding to substrates that possess hydroxyl groups (like glass, ceramics, and metals), while the organic substitutions dictate the resulting surface properties. cfmats.comgelest.com

This compound is instrumental in creating surfaces that repel both water (hydrophobicity) and oils (oleophobicity). This dual repellency is highly sought after for applications requiring self-cleaning, anti-fouling, and stain resistance. sinosil.comdakenchem.com

The mechanism involves the hydrolysis of the fluorosilane, which then condenses with hydroxyl groups on a substrate, forming a durable, chemically bonded layer. sinosil.com The surface becomes densely packed with the organofunctional groups. The presence of the fluorine atom significantly lowers the surface energy of the coating, preventing the spreading of liquids like oils and hydrocarbons. gelest.com Simultaneously, the large tricyclohexyl groups create a nonpolar, sterically hindered surface that effectively repels water.

This "beading effect," where water and oil form distinct droplets with high contact angles on the surface, is a clear indicator of successful treatment. koboproductsinc.com Research on similar fluoroalkylsilanes has demonstrated the ability to achieve high contact angles, signifying excellent liquid repellency. These coatings are valued for their durability and resistance to environmental factors like UV radiation. sinosil.comcfmats.com

Table 1: Comparative Contact Angles on Surfaces Treated with Different Silanes

| Treatment Type | Water Contact Angle | Oil Contact Angle | Repellency Characteristics |

| Untreated Substrate | Low | Low | Hydrophilic & Oleophilic |

| Standard Silicone Treatment | High | Low | Hydrophobic & Oleophilic |

| Fluorosilane Treatment | Very High (>135°) | High | Hydrophobic & Oleophobic |

This table illustrates the superior hydrophobic and oleophobic properties imparted by fluorosilane treatments compared to untreated and standard silicone-treated surfaces, based on findings from related research. koboproductsinc.com

The creation of a dense, hydrophobic barrier by this compound coatings is highly effective in protecting metallic substrates from corrosion. dakenchem.com Corrosion is an electrochemical process that requires the presence of an electrolyte, typically water. By preventing water and other corrosive agents from reaching the metal surface, these fluorosilane layers act as a potent anti-corrosion barrier. mdpi.com

Integration into Composite Materials

Composite materials, which combine two or more distinct materials to achieve superior properties, often suffer from poor adhesion between the different phases, particularly between inorganic fillers and organic polymer matrices. researchgate.net this compound can act as a molecular bridge to resolve this incompatibility.

Silane coupling agents are bifunctional molecules that establish a stable link between an inorganic substrate (like glass fibers, silica (B1680970), or metal oxides) and an organic polymer matrix. nih.govresearchgate.netcfmats.com this compound functions effectively in this role.

The fluoro-silane end of the molecule hydrolyzes and reacts with the hydroxyl groups present on the surface of the inorganic filler, forming strong covalent Si-O-Si bonds. mdpi.com The other end, featuring the three bulky cyclohexyl groups, is organophilic and becomes physically entangled and compatible with the polymer matrix during the composite's manufacturing process. researchgate.net This dual reactivity allows the silane to effectively "couple" the two dissimilar materials, ensuring a more homogeneous and robust composite structure. cfmats.com

The primary benefit of using this compound as a coupling agent is the significant enhancement of interfacial adhesion. mdpi.com Poor adhesion at the filler-matrix interface is a major weak point in composites, often leading to mechanical failure. By creating strong chemical bonds across the interface, the silane coupling agent ensures that stress is efficiently transferred from the flexible polymer matrix to the high-strength inorganic reinforcement. nih.govmdpi.com

This improved adhesion leads to measurable improvements in the mechanical properties of the final composite material, including:

Increased Tensile and Flexural Strength: Better stress transfer allows the composite to withstand higher loads. nih.gov

Improved Durability: The stable interface is more resistant to degradation from moisture and other environmental factors. researchgate.net

Enhanced Toughness: A strong interface prevents crack propagation along the filler-matrix boundary.

Research has shown that the proper application of silane coupling agents is critical for optimizing the mechanical performance of fiber-reinforced composites. nih.govmdpi.com

Applications in Specialized Functional Materials (e.g., Electronics, Textiles)

The unique surface properties imparted by this compound make it suitable for a range of specialized applications where surface repellency and protection are paramount. dakenchem.com

In the electronics industry, fluorosilane coatings are used to create anti-fingerprint and anti-smudge surfaces for screens and lenses. cfmats.comsilfluosilicone.com The oleophobic nature of the coating repels the oils from human skin, making fingerprints less visible and easier to clean. It also provides a moisture-resistant barrier, protecting sensitive electronic components. dakenchem.com

In the textiles industry, fluorosilanes serve as advanced finishing agents for natural and synthetic fibers. cfmats.com Treating fabrics with this compound can create highly durable water-repellent and stain-resistant textiles without significantly affecting their breathability or feel. dakenchem.comresearchgate.net A study on superhydrophobic fabric coatings using a composite containing a fluoroalkyl silane demonstrated remarkable durability against machine washing and abrasion. researchgate.net These properties are highly desirable for performance apparel, upholstery, and other textile applications requiring protection from the elements and soiling. silfluosilicone.com

Future Research Directions and Emerging Trends in Tricyclohexyl Fluoro Silane Chemistry

Design of Next-Generation Synthetic Methodologies

The efficient and selective synthesis of sterically hindered organofluorosilanes like Tricyclohexyl(fluoro)silane remains a significant challenge, necessitating the development of advanced synthetic protocols.

Greener Synthetic Routes: Future methodologies will likely move away from traditional multi-step syntheses that require harsh reagents. A key trend is the development of catalytic processes that are more atom-economical and environmentally benign. This includes exploring the use of earth-abundant metal catalysts or even metal-free approaches. specialchem.com Research into one-pot reactions that combine dehydrogenative coupling of hydrosilanes with alcohols and subsequent functionalization represents a sustainable pathway to complex alkoxysilanes, a strategy that could be adapted for fluorosilanes. nih.govacs.org

Direct C-H Silylation: A major area of development is the direct, catalytic C-H silylation of substrates using hydrosilanes. researchgate.net While this compound is the product, the reverse thinking suggests that developing methods to directly introduce the tricyclohexylsilyl group onto a substrate is a key goal. Recent advances have seen the use of rhodium and iridium complexes for the C-H silylation of arenes and heteroarenes. nih.gov Future work will aim to adapt these methods for highly hindered silanes and explore their tolerance for the Si-F bond.

Photocatalytic Methods: The use of photocatalysis to generate silyl (B83357) radicals from hydrosilanes under mild conditions is a rapidly emerging field. organic-chemistry.org This strategy allows for diverse functionalizations, including alkylation and arylation. researchgate.net Developing photocatalytic methods for the synthesis and subsequent reaction of this compound could provide access to novel derivatives that are inaccessible through traditional thermal methods.

Selective Fluorination: Introducing a single fluorine atom onto a sterically crowded silicon center like that in this compound requires highly selective reagents and methods. Research into novel fluorinating agents and catalytic fluorination techniques will be crucial for improving the efficiency and accessibility of this compound and its analogues. researchgate.net

Discovery of Novel Catalytic Transformations

The unique electronic and steric properties of this compound make it an intriguing candidate for use in catalysis, either as a ligand precursor, a catalyst component, or a reagent that imparts specific properties to a reaction.

Asymmetric Catalysis: Chiral organosilanes are increasingly valuable in asymmetric synthesis. nih.gov While this compound itself is achiral, its derivatives could be employed in the development of new chiral ligands. The bulky tricyclohexyl groups can create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in catalytic reactions.

Cross-Coupling Reactions: Organosilanes are important reagents in transition-metal-catalyzed cross-coupling reactions (e.g., Hiyama coupling). researchgate.net The future will see the exploration of this compound and its derivatives as coupling partners. The bulky nature of the tricyclohexyl groups could influence the rate and selectivity of reductive elimination, while the fluorine atom can tune the electronic properties of the silicon center, impacting transmetalation.

Hydrosilylation Catalysis: Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental process for producing organosilicon compounds. organic-chemistry.org While this compound does not possess a Si-H bond, its precursor, tricyclohexylsilane, is a key reagent. Research is focused on developing new catalysts, including those based on non-precious metals like cobalt, that can perform hydrosilylation with high regioselectivity and functional group tolerance. organic-chemistry.org The insights gained could be applied to reactions involving other functionalized tricyclohexylsilanes.

| Catalytic Approach | Potential Application with this compound Moiety | Desired Outcome |

| C-H Functionalization | As a directing group or coupling partner | Site-selective introduction of the bulky silyl group into complex molecules. researchgate.netresearchgate.net |

| Asymmetric Catalysis | As a precursor for bulky chiral ligands | High enantioselectivity in the synthesis of chiral molecules. nih.gov |

| Hydrosilylation | Using tricyclohexylsilane as a precursor | Atom-economical formation of C-Si bonds with unique steric properties. organic-chemistry.org |

Interactive Data Table: Potential Catalytic Applications

Expansion into Bio-Related Chemical Research (e.g., probes, materials)

The field of biomedical materials and probes is increasingly looking towards organosilicon compounds for their unique properties. acs.org The distinct characteristics of this compound suggest several promising avenues for bio-related research.